molecular formula C17H12O5 B1663269 Haloquinone CAS No. 80902-01-8

Haloquinone

Cat. No. B1663269
CAS RN: 80902-01-8
M. Wt: 296.27 g/mol
InChI Key: CPYFLMXPZMBECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Haloquinone, also known as chloranil, is an organic compound with the chemical formula C6Cl4O2. It is a yellow crystalline solid that is soluble in organic solvents such as acetone, benzene, and chloroform. Haloquinone is widely used in scientific research due to its unique properties and applications.

Scientific Research Applications

Antibiotic Activity

  • Haloquinone, identified as a metabolic product of microorganisms, exhibits antibiotic activity against halobacteria. It is produced by Streptomyces venezuelae and has been studied for its structural properties and chemical reactions (Krone, Hinrichs, & Zeeck, 1981).

Environmental and Health Impacts

  • In the context of drinking water treatment, haloquinones have been characterized as disinfection byproducts. Specific compounds like chloro- and bromo-benzoquinones are identified, which are suspected bladder carcinogens formed during water disinfection (Zhao et al., 2010).
  • The biosynthetic origin of a novel antitumor compound, haloroquinone, from a marine-derived fungus has been studied. This research provides insights into the potential therapeutic applications of haloquinone derivatives in cancer treatment (Niu, Cai, Zhang, & Zhou, 2012).
  • Haloquinones, as part of haloaromatic environmental pollutants, have been associated with oxidative DNA damage. Studies suggest the involvement of these compounds in genotoxicity, mutagenesis, and carcinogenicity (Zhu, Tang, Huang, Mao, & Shao, 2021).

properties

CAS RN

80902-01-8

Product Name

Haloquinone

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

3-acetyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione

InChI

InChI=1S/C17H12O5/c1-7-10(8(2)18)6-11-9-4-3-5-12(19)13(9)16(21)17(22)14(11)15(7)20/h3-6,19-20H,1-2H3

InChI Key

CPYFLMXPZMBECD-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C3=C(C(=CC=C3)O)C(=O)C(=O)C2=C1O)C(=O)C

Canonical SMILES

CC1=C(C=C2C3=C(C(=CC=C3)O)C(=O)C(=O)C2=C1O)C(=O)C

Other CAS RN

80902-01-8

synonyms

3-acetyl-1,8-dihydroxy-2-methyl-9,10-phenanthrenequinone
haloquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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